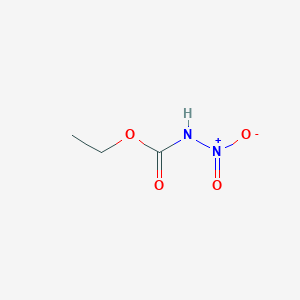

Ethyl N-nitrocarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl N-nitrocarbamate is an organic compound with the formula CH3CH2OC(O)NH2 . It is an ester of carbamic acid and is a white solid .

Synthesis Analysis

Starting from readily available starting materials like diethyl oxalate, glycine, and β-alanine, some new N-nitrated oxamides were synthesized . Oxamides formed by condensation reactions were subsequently nitrated to form the corresponding dinitrox-amides . These were further converted to the corresponding acid chlorides with the utilization of thionyl chloride . The final reaction of the β-alanine based dinitroxamide with trinitroethanol generated the energetic target ester in moderate yield and high purity . Additionally, starting from diethyl oxalate and ethanolamine gave access to a nitrocarbamate based on an oxamide .

Molecular Structure Analysis

The trimethylsilyl and diethylboron derivatives of Ethyl N-nitrocarbamate were prepared . The former compound was found to exist as an equilibrium mixture of three stereoisomers, i.e., the N- and O-derivatives together with the previously unknown “imide” isomer .

Chemical Reactions Analysis

The final reaction of the β-alanine based dinitroxamide with trinitroethanol generated the energetic target ester in moderate yield and high purity . Additionally, starting from diethyl oxalate and ethanolamine gave access to a nitrocarbamate based on an oxamide .

Safety And Hazards

Ethyl N-nitrocarbamate is harmful if swallowed . It may cause cancer and genetic defects . It’s recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It’s also advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

将来の方向性

The main focus in the area of energy materials research is the development of environmentally friendly alternatives to commonly used compounds . The development of new “green” high energy dense oxidizers (HEDOs) are being developed to replace AP, as the perchlorate ion is very persistent and causes many environmental problems . In the last decades, some potential halogen-free oxidizer alternatives have been synthesized .

特性

CAS番号 |

626-37-9 |

|---|---|

製品名 |

Ethyl N-nitrocarbamate |

分子式 |

C3H6N2O4 |

分子量 |

134.09 g/mol |

IUPAC名 |

ethyl N-nitrocarbamate |

InChI |

InChI=1S/C3H6N2O4/c1-2-9-3(6)4-5(7)8/h2H2,1H3,(H,4,6) |

InChIキー |

YSJKYAHYBFJVKV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)N[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline](/img/structure/B8795253.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B8795273.png)

![{4-[(4-Chlorobenzyl)oxy]phenyl}methanol](/img/structure/B8795296.png)

![1-(5-Bromopyrazin-2-YL)-2-(trifluoromethyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B8795319.png)

![10-Bromo-9-fluoro-3-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8795357.png)